molecular formula C8H11BrN2 B1527719 2-(6-Bromopyridin-2-yl)propan-2-amine CAS No. 1192356-15-2

2-(6-Bromopyridin-2-yl)propan-2-amine

Katalognummer: B1527719
CAS-Nummer: 1192356-15-2
Molekulargewicht: 215.09 g/mol
InChI-Schlüssel: JLHDHZUPTYHJFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Bromopyridin-2-yl)propan-2-amine ( 1192356-15-2) is a brominated pyridine derivative with a molecular formula of C 8 H 11 BrN 2 and a molecular weight of 215.09 g/mol . This compound is characterized by a tertiary amine group attached to a 6-bromopyridin-2-yl scaffold, making it a valuable synthetic intermediate in organic and medicinal chemistry. Its structure is of significant interest in scientific research, particularly in the development of novel ligands and inhibitors . Research into analogous 2-aminopyridine compounds has demonstrated their potential as potent inhibitors of neuronal nitric oxide synthase (nNOS) . nNOS is a critical enzyme involved in the production of nitric oxide, a key signaling molecule in the brain. Overproduction of NO by nNOS has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease . As such, this chemical scaffold is explored in neuroscience research to develop therapeutic agents for neuronal disorders . The mechanism of action for related inhibitors involves the 2-aminopyridine moiety acting as a key pharmacophore, forming hydrogen bonds within the active site of the nNOS enzyme. The bromine atom on the pyridine ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the compound for structure-activity relationship (SAR) studies . This compound is intended for research and development applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle it with care, following all appropriate safety protocols. According to safety information, it has hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . For product integrity, it is recommended to store the compound in a dark place, sealed and dry, at 2-8°C .

Eigenschaften

IUPAC Name

2-(6-bromopyridin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHDHZUPTYHJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

2-(6-Bromopyridin-2-yl)propan-2-amine is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and enzyme interactions.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-(6-Bromopyridin-2-yl)propan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Pyridine Derivatives

6-Chloro-pyridin-2-yl-amine Derivatives
  • Example: 2-Amino-6-chloropyridine derivatives (e.g., compounds 3(a-h) in ).
  • Key Differences: Substituent: Chlorine (Cl) vs. Bromine (Br). Molecular Weight: Chloro derivatives are lighter (e.g., 2-amino-6-chloropyridine: C₅H₅ClN₂, MW = 128.56 g/mol). Biological Activity: Chloro derivatives exhibit antibacterial and antifungal activities, as demonstrated in in vitro studies . The bromo analog’s bioactivity is unreported but may differ due to bromine’s larger atomic radius and polarizability.
5-Bromo-pyridin-2-yl Isomer
  • Example : 2-(5-Bromopyridin-2-yl)propan-2-amine (CAS: 1211518-99-8).
  • Key Differences :
    • Substituent Position : Bromine at the 5-position vs. 6-position.
    • Implications : Positional isomerism may alter electronic properties (e.g., dipole moments) and intermolecular interactions, affecting solubility or binding affinity in biological systems .

Functional Group Variations

Trifluoromethyl-Substituted Analog
  • Example : 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS: 1192356-25-4).
  • Key Differences: Substituent: Trifluoromethyl (CF₃) vs. Bromine (Br). Molecular Weight: Higher for the CF₃ analog (C₉H₁₁F₃N₂, MW = 204.19 g/mol) .
Methyl-Substituted Analog
  • Example : 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine.
  • Key Differences :
    • Substituent : Methyl (CH₃) vs. Bromine (Br).
    • Steric and Electronic Effects : Methyl is electron-donating, which could enhance basicity of the amine group compared to bromine’s electron-withdrawing nature .

Amine-Backbone Modifications

Pharmaceutical Derivatives
  • Example : (2RS)-1-(4-Methoxyphenyl)propan-2-amine (Related Compound G in ).
  • Key Differences :
    • Core Structure : Phenyl ring vs. pyridine ring.
    • Bioactivity : Such derivatives are often intermediates in pharmaceuticals (e.g., β-agonists), highlighting the amine group’s role in drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (6) C₈H₁₁BrN₂ 215.09 Lab scaffold, ≥95% purity
2-Amino-6-chloropyridine Cl (6) C₅H₅ClN₂ 128.56 Antibacterial/antifungal activity
2-(5-Bromopyridin-2-yl)propan-2-amine Br (5) C₈H₁₁BrN₂ 215.09 Positional isomer; safety data available
2-(6-Trifluoromethylpyridin-2-yl)propan-2-amine CF₃ (6) C₉H₁₁F₃N₂ 204.19 Enhanced electron deficiency

Table 2: Substituent Effects on Pyridine Derivatives

Substituent Electronic Nature Steric Bulk Example Compound Potential Impact
Br Electron-withdrawing Moderate This compound Increased polarity, possible halogen bonding
Cl Electron-withdrawing Low 2-Amino-6-chloropyridine Similar polarity but smaller atomic radius
CF₃ Strong electron-withdrawing High Trifluoromethyl analog Enhanced solubility in lipophilic environments
CH₃ Electron-donating Low Methyl-substituted analog Increased basicity of amine group

Research Findings and Implications

  • Halogen Effects : Bromine’s larger size compared to chlorine may enhance intermolecular interactions (e.g., halogen bonding), relevant in crystal engineering or receptor binding .
  • Positional Isomerism : The 5-bromo isomer’s safety data () suggest handling precautions (e.g., inhalation risks) may apply to the 6-bromo analog, though direct toxicity data are lacking.

Notes

  • Inferred Properties : Electronic and steric effects are extrapolated from structural analogs (e.g., chloro and trifluoromethyl derivatives).

Biologische Aktivität

2-(6-Bromopyridin-2-yl)propan-2-amine is an organic compound characterized by its brominated pyridine ring and secondary amine structure. With the molecular formula C8_8H11_{11}BrN2_2 and a molecular weight of 215.09 g/mol, it presents a unique chemical profile that suggests potential biological activities. This article explores the biological activity of this compound, drawing from available literature and related compounds.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the 6-position of the pyridine ring, which enhances its reactivity. The presence of this halogen can influence its interaction with biological targets, potentially affecting its pharmacological properties.

Molecular Structure

PropertyValue
Molecular FormulaC8_8H11_{11}BrN2_2
Molecular Weight215.09 g/mol
InChI Code1S/C8H11BrN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3

Biological Activity Overview

While direct research on this compound is limited, related compounds in the pyridine class have been studied extensively for their biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. The bromine substitution may enhance binding to microbial targets.
  • Neuroprotective Effects : Pyridine derivatives are often explored for their potential in treating neurodegenerative diseases due to their ability to inhibit specific enzymes like nitric oxide synthase (nNOS), which is implicated in neuronal damage.
  • Pharmacological Applications : The compound's structural features suggest it could interact with various receptors or enzymes, making it a candidate for further pharmacological exploration.

Case Studies and Related Research

Research on analogous compounds provides insights into the potential activity of this compound:

  • Inhibitory Effects on Enzymes : Studies on pyrimidine derivatives have shown selective inhibition of nNOS, which could be relevant for developing treatments for conditions such as Alzheimer's disease .
  • Antibacterial Properties : Investigations into other brominated pyridine compounds revealed significant activity against Gram-positive and Gram-negative bacteria, indicating that similar derivatives may possess comparable antimicrobial efficacy .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve competitive binding to active sites on enzymes or receptors, influenced by their structural attributes.

Summary of Findings

The biological activity of this compound remains largely unexplored directly; however, its structural characteristics align with known activities in related compounds. The presence of a bromine atom and a secondary amine suggests potential for various interactions in biological systems.

Future Research Directions

Given the preliminary insights from related studies, future research should focus on:

  • In vitro and in vivo studies to assess the biological activity of this compound specifically.
  • Structure-activity relationship (SAR) analyses to better understand how modifications to the compound's structure influence its biological properties.

Vorbereitungsmethoden

Organolithium Method Using 2,6-Dibromopyridine and Acetone

  • Reagents & Conditions:
    • 2,6-Dibromopyridine (starting material)
    • n-Butyllithium (1.6 M in hexane)
    • Tetrahydrofuran (THF) solvent
    • Acetone as electrophile
    • Low temperature (-76 °C to room temperature)
  • Procedure:
    • n-Butyllithium is added dropwise to a cooled solution of 2,6-dibromopyridine in THF at -76 °C.
    • The mixture is stirred for 30 minutes at low temperature to form the lithiated intermediate.
    • Acetone is then added, and the reaction mixture is stirred further at -76 °C before warming to room temperature.
    • The reaction is quenched with aqueous ammonium chloride, extracted with organic solvents, dried, and concentrated.
    • Purification is typically done by silica gel chromatography.
  • Yield:
    • High yields reported, typically around 94-98%.
  • Characterization:
    • 1H NMR shows characteristic signals for aromatic protons and the tertiary alcohol proton.
    • Mass spectrometry confirms molecular ion peaks at m/z 216 and 218 ([M+H]+) due to bromine isotopes.

Grignard Reaction Using Methylmagnesium Iodide and Methyl 6-Bromopyridine-2-carboxylate

  • Reagents & Conditions:
    • Methyl 6-bromopyridine-2-carboxylate
    • Methylmagnesium iodide (3 M in diethyl ether)
    • Diethyl ether solvent
    • Inert nitrogen atmosphere
  • Procedure:
    • Methylmagnesium iodide is added to a diethyl ether solution of the ester under nitrogen at low temperature.
    • After reaction completion, the mixture is quenched with water and hydrochloric acid.
    • The product is extracted with ethyl acetate, washed, dried, and solvent evaporated under reduced pressure.
  • Yield:
    • Approximately 98% yield reported.
  • Characterization:
    • 1H NMR and ESI-MS data confirm the formation of 2-(6-bromo-2-pyridinyl)-2-propanol.

Conversion of 2-(6-Bromopyridin-2-yl)propan-2-ol to this compound

While the detailed amination step for this specific compound is less directly reported, common synthetic approaches for converting tertiary alcohols to amines include:

  • Amination via Tosylate or Mesylate Formation:
    The tertiary alcohol can be converted to a good leaving group (e.g., tosylate) followed by nucleophilic substitution with ammonia or an amine source.

  • Reductive Amination:
    The corresponding ketone precursor (6-bromo-pyridin-2-yl ethanone) can be subjected to reductive amination using ammonia or amine sources with reducing agents like sodium cyanoborohydride.

  • Catalytic Amination:
    Palladium-catalyzed amination reactions using palladium diacetate and triphenylphosphine in the presence of sodium carbonate in alcoholic solvents have been reported for related pyridine derivatives.

Representative Reaction Conditions and Yields Summary Table

Step Starting Material Reagents & Conditions Yield (%) Notes
1 2,6-Dibromopyridine n-Butyllithium (1.6 M in hexane), THF, acetone, -76 °C to RT 94-98 Low temp lithiation, then addition of acetone
2 Methyl 6-bromopyridine-2-carboxylate Methylmagnesium iodide (3 M in ether), diethyl ether, N2 atm ~98 Grignard addition to ester
3 2-(6-Bromopyridin-2-yl)propan-2-ol Pd(OAc)2, PPh3, Na2CO3, propan-1-ol/water, 80 °C, 15 min Not specified Catalytic amination conditions (reported analogs)

Detailed Research Findings and Notes

  • The lithiation of 2,6-dibromopyridine at the 2-position is highly regioselective under controlled low-temperature conditions, enabling clean formation of the lithiated intermediate for subsequent electrophilic addition.
  • The Grignard addition to methyl 6-bromopyridine-2-carboxylate is a straightforward and high-yielding method for generating the tertiary alcohol intermediate.
  • The use of inert atmosphere (nitrogen) and anhydrous conditions is critical to avoid side reactions and ensure high purity and yield.
  • Purification by silica gel chromatography with solvent gradients (e.g., dichloromethane/hexanes) is effective for isolating the intermediate alcohol.
  • The amination step, while less explicitly detailed, can be adapted from general methods for converting tertiary alcohols or ketones to amines, including catalytic amination or reductive amination strategies.
  • Analytical data such as 1H NMR and mass spectrometry are consistent and reliable for confirming structure and purity.

Q & A

Basic: What are the optimal synthetic routes for 2-(6-Bromopyridin-2-yl)propan-2-amine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves reductive amination of 6-bromo-2-pyridinecarboxaldehyde with a suitable amine source. For example, sodium triacetoxyborohydride (STAB) in methanol or ethanol is effective under mild conditions (20–25°C, 12–24 hours) . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (e.g., absence of aldehyde proton peaks at ~9–10 ppm) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the bromopyridine moiety (e.g., aromatic protons at 7.5–8.5 ppm) and propan-2-amine group (singlet for two methyl groups at ~1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ expected for C8_8H10_{10}BrN2_2).
  • X-ray Crystallography : For structural elucidation, SHELX programs are used for refinement, with ORTEP-3 generating graphical representations of atomic positions .

Advanced: How can crystallographic challenges (e.g., twinning or disorder) be resolved for halogenated pyridine derivatives like this compound?

Methodological Answer:
For twinned crystals, SHELXL’s TWIN/BASF commands allow refinement of twin laws, while disorder is addressed using PART/SUMP constraints . High-resolution data (≤1.0 Å) collected at low temperature (e.g., 100 K) improve electron density maps. Hydrogen bonding patterns, analyzed via graph set theory (e.g., Etter’s rules), guide the assignment of molecular packing .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in receptor binding?

Methodological Answer:

  • Functional Group Replacement : Synthesize analogs (e.g., replacing Br with Cl or CF3_3) to assess halogen effects on binding affinity .
  • Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., κ-opioid receptors), focusing on π-π stacking between the pyridine ring and aromatic receptor residues .
  • Pharmacological Assays : Measure IC50_{50} values via competitive binding assays (e.g., radioligand displacement) to quantify selectivity .

Advanced: How should researchers address contradictions in reactivity data (e.g., unexpected byproducts during functionalization)?

Methodological Answer:

  • Mechanistic Analysis : Use 15^{15}N-labeled amines or deuterated solvents in NMR to trace reaction pathways .
  • Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict intermediates and transition states, identifying steric or electronic barriers .
  • In Situ Monitoring : ReactIR or LC-MS tracks real-time reaction progress, enabling rapid optimization of conditions (e.g., adjusting temperature or stoichiometry) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential amine volatility.
  • Waste Disposal : Halogenated waste must be segregated and processed via certified hazardous waste facilities. Refer to SDS guidelines for spill management .

Advanced: How does the bromine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : Bromine reduces electron density on the pyridine ring, measured via Hammett constants (σm=0.39_m = 0.39), enhancing electrophilic substitution at the 4-position .
  • Cross-Coupling Reactivity : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (Na2_2CO3_3) in THF/water, leveraging Br as a leaving group .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:
Store under inert atmosphere (Ar/N2_2) at 2–8°C in amber vials. Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis. Avoid protic solvents (e.g., MeOH) long-term due to potential amine degradation .

Advanced: How can researchers validate hypothesized biological targets of this compound?

Methodological Answer:

  • Target Deconvolution : Combine affinity chromatography (using a biotinylated analog) with mass spectrometry-based proteomics to identify binding partners .
  • Knockout Models : CRISPR-Cas9 gene editing in cell lines (e.g., HEK293) to assess loss of compound efficacy upon receptor deletion .

Advanced: What computational tools predict the solid-state behavior (e.g., polymorphism) of this compound?

Methodological Answer:
Software like Mercury (CCDC) analyzes packing motifs, while Polymorph Predictor (Materials Studio) simulates crystal forms. Pair with experimental PXRD to validate predicted patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(6-Bromopyridin-2-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(6-Bromopyridin-2-yl)propan-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.